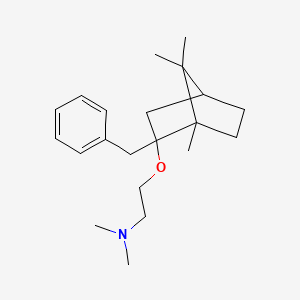![molecular formula C11H9ClN2OS B1623043 N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide CAS No. 77414-54-1](/img/structure/B1623043.png)
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide
Overview
Description
“N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H9ClN2OS . It has an average mass of 252.720 Da and a monoisotopic mass of 252.012405 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 193–196 °C and specific IR absorption peaks at 1216 (C–O), 1270 (C–S), 1652 (C=N), 1674 (amide C=O), and 3178–3185 (–NH) .Mechanism of Action
Target of Action
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide is a novel compound that has shown promising anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of the inflammatory response .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound effectively reduces the inflammatory response . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide is its wide range of biological activities, which makes it a promising candidate for therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on identifying the specific enzymes and proteins targeted by this compound and how it inhibits their activity. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound and its potential side effects. Overall, this compound has the potential to be a valuable tool in the field of scientific research and may lead to the development of new therapies for a wide range of diseases.
Scientific Research Applications
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide has been found to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Several studies have shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit anti-bacterial properties and can be used to treat bacterial infections.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCJVYHSFLCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404295 | |
| Record name | AG-H-09706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
77414-54-1 | |
| Record name | AG-H-09706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















